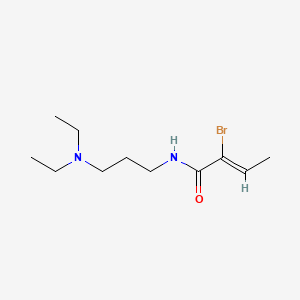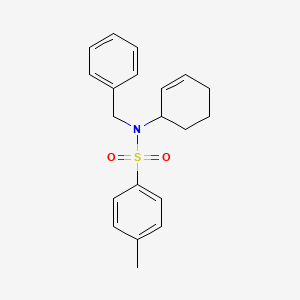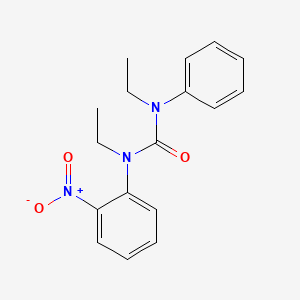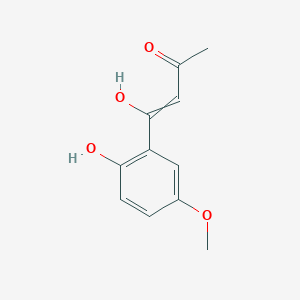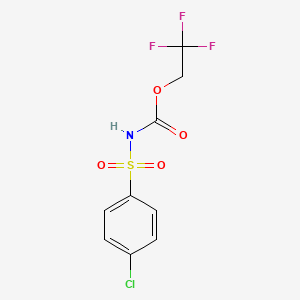![molecular formula C32H42O5Si5 B14491785 2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane CAS No. 65436-54-6](/img/structure/B14491785.png)
2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound It is characterized by the presence of multiple silicon atoms within its structure, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane typically involves multiple steps. One common approach is the reaction of tetraphenylcyclotrisiloxane with a suitable alkylating agent, such as 2-bromoethyl pentamethyldisiloxane, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The silicon atoms in the compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学的研究の応用
2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and resistance to degradation.
作用機序
The mechanism by which 2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane exerts its effects involves interactions with various molecular targets. The silicon atoms within the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical and biological processes.
類似化合物との比較
Similar Compounds
Tetraphenylcyclotrisiloxane: A simpler organosilicon compound with a similar cyclic structure but fewer substituents.
Hexaphenylcyclotrisiloxane: Another related compound with six phenyl groups attached to the silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound with eight methyl groups.
Uniqueness
2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its complex structure, which includes both phenyl and pentamethyldisiloxanyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and industry.
特性
CAS番号 |
65436-54-6 |
|---|---|
分子式 |
C32H42O5Si5 |
分子量 |
647.1 g/mol |
IUPAC名 |
dimethyl-[2-(2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinan-2-yl)ethoxy]-trimethylsilyloxysilane |
InChI |
InChI=1S/C32H42O5Si5/c1-38(2,3)34-39(4,5)33-27-28-40(6)35-41(29-19-11-7-12-20-29,30-21-13-8-14-22-30)37-42(36-40,31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-26H,27-28H2,1-6H3 |
InChIキー |
PZAMCHFKYMWVJZ-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CCO[Si](C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)

